molecular formula C7H9N3O3S B187491 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 382597-97-9

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid

Numéro de catalogue: B187491
Numéro CAS: 382597-97-9
Poids moléculaire: 215.23 g/mol
Clé InChI: KQBDWVKXBXRZIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 1,3,4-thiadiazole derivatives with butyric acid derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The resulting thiadiazole derivative is then reacted with butyric acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process .

Analyse Des Réactions Chimiques

One-Pot Cyclization with Polyphosphate Ester (PPE)

A novel approach involves reacting thiosemicarbazides with carboxylic acids in the presence of PPE under mild conditions (≤85°C). This method proceeds through three steps:

  • Activation of the carboxylic acid.
  • Formation of an intermediate thioacylhydrazide.
  • Cyclization to yield the 1,3,4-thiadiazole core .

Example Reaction: Thiosemicarbazide+Butyric Acid DerivativePPE 85 C4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid\text{Thiosemicarbazide}+\text{Butyric Acid Derivative}\xrightarrow{\text{PPE 85 C}}\text{4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid}

Lawesson’s Reagent or Phosphorus Pentasulfide

Cyclization of diacylhydrazines using sulfurating agents like Lawesson’s reagent or P2_2S5_5 generates 1,3,4-thiadiazoles. This method is efficient for introducing sulfur into the heterocyclic structure .

General Reaction Scheme: DiacylhydrazineLawesson s Reagent1 3 4 Thiadiazole Derivative+H2S\text{Diacylhydrazine}\xrightarrow{\text{Lawesson s Reagent}}\text{1 3 4 Thiadiazole Derivative}+\text{H}_2\text{S}

Derivatization Reactions

The carboxylic acid and carbamoyl groups enable diverse functionalization:

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling-agent conditions to form esters. For example:4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid+R OHH+or DCCEster Derivative\text{4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid}+\text{R OH}\xrightarrow{\text{H}^+\text{or DCC}}\text{Ester Derivative}

Amide Formation

Reaction with amines using carbodiimides (e.g., DCC) or T3P yields amide derivatives :4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid+R NH2DCCAmide Product\text{4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{Amide Product}

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts:4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid+NaOHSodium Salt+H2O\text{4 1 3 4 Thiadiazol 2 ylcarbamoyl butyric Acid}+\text{NaOH}\rightarrow \text{Sodium Salt}+\text{H}_2\text{O}

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions:

Halogenation

Electrophilic halogenation at the C-5 position occurs with reagents like Cl2_2 or Br2_2 in acetic acid .

Cross-Coupling Reactions

The thiadiazole ring undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

Key Research Findings

Reaction TypeConditionsYieldApplicationsReference
One-pot synthesisPPE, 85°C, 12–24 hrs70–85%Antimicrobial agents
EsterificationH2_2SO4_4, reflux65%Prodrug development
Amide couplingDCC, DMAP, RT80%Enzyme inhibitors
Thiadiazole brominationBr2_2, AcOH, 0°C55%Anticancer derivatives

Biological and Industrial Relevance

  • Antifungal Activity : Derivatives exhibit efficacy against Candida species by disrupting cell wall integrity .
  • α-Glucosidase Inhibition : Thiadiazole-carboxylic acid hybrids show IC50_{50} values 3.7× lower than acarbose, a diabetes drug .
  • Material Science : Used in polymer coatings due to sulfur’s electron-deficient properties .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .
  • Hydrolysis : The carbamoyl group hydrolyzes under strong acidic/basic conditions to form thiadiazole-2-amine and butyric acid .

Applications De Recherche Scientifique

Antimicrobial Applications

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes them promising candidates for the development of new antibiotics.

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against strains like Aspergillus niger. The structural features of thiadiazole derivatives contribute to their effectiveness in inhibiting fungal growth.

Anticancer Potential

Thiadiazole derivatives have been identified as potential anticancer agents. Studies suggest that this compound can inhibit various molecular targets involved in cancer progression, including histone deacetylases (HDAC) and focal adhesion kinase (FAK) . Its ability to affect cell proliferation and induce apoptosis in cancer cells highlights its potential in oncology.

Case Studies

Recent studies have focused on synthesizing various derivatives of thiadiazole compounds to evaluate their biological activities. For instance:

  • Antimicrobial Screening : A study evaluated multiple thiadiazole derivatives for their antibacterial properties against common pathogens. Results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial efficacy.
  • Anticancer Efficacy : Another study investigated the anticancer potential of this compound on different cancer cell lines. The findings suggested that the compound could effectively induce apoptosis through specific signaling pathways associated with cancer cell survival.

Mécanisme D'action

The mechanism of action of 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial DNA, inhibiting replication and transcription processes, leading to antimicrobial effects . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar biological activities.

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

    5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.

Uniqueness

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid stands out due to its unique combination of a thiadiazole ring and a butyric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities highlight its versatility and potential for further research and development .

Activité Biologique

4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole moiety enhances its potential as a pharmacologically active agent. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The compound can be represented by the following chemical formula:
C9H10N4O2S\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2\text{S}
with a molecular weight of approximately 226.26 g/mol. Its structure includes a butyric acid backbone substituted with a thiadiazole group, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The antimicrobial activity of derivatives of the 1,3,4-thiadiazole moiety has been documented, showing efficacy against various bacterial and fungal strains.

  • Bacterial Inhibition : Studies have shown that compounds containing the thiadiazole ring demonstrate enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .
  • Fungal Activity : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating notable antifungal effects with inhibition rates between 58% and 66% .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : It has shown cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for some derivatives ranged from 0.74 to 10.0 μg/mL .
  • Mechanism of Action : The anticancer mechanism appears to involve apoptosis induction without significant effects on normal cells, suggesting a degree of selectivity for cancerous cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been noted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Substitution at position 2 with amino groupsIncreased antimicrobial activity
Halogen substitutionsEnhanced antibacterial potency against Gram-positive bacteria
Alterations in the butyric acid moietyVariability in cytotoxicity against cancer cell lines

This table summarizes how different modifications can enhance or reduce the biological efficacy of the compound .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against Staphylococcus aureus, with MIC values significantly lower than those for standard treatments.
  • Anticancer Activity : In vitro studies reported that specific derivatives led to an IC50 value of 3.29 μg/mL against HCT116 cells, showcasing their potential as lead compounds for further drug development .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound reduced TNF-alpha levels in animal models of inflammation, suggesting its utility in treating inflammatory disorders .

Propriétés

IUPAC Name

5-oxo-5-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c11-5(2-1-3-6(12)13)9-7-10-8-4-14-7/h4H,1-3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDWVKXBXRZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389738
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

382597-97-9
Record name 4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.